molecular formula C12H13NO3 B14582142 Ethyl (1-hydroxy-1H-indol-2-yl)acetate CAS No. 61417-38-7

Ethyl (1-hydroxy-1H-indol-2-yl)acetate

Cat. No.: B14582142
CAS No.: 61417-38-7
M. Wt: 219.24 g/mol
InChI Key: MPQOOPGHIUZPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1-hydroxy-1H-indol-2-yl)acetate is a chemical compound belonging to the indole family, which is known for its significant presence in natural products and pharmaceuticals. Indole derivatives are widely recognized for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-hydroxy-1H-indol-2-yl)acetate typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with ethanol in the presence of a catalytic amount of sulfuric acid . This reaction proceeds under reflux conditions to yield the desired ester. Another method involves the intramolecular Wittig reaction of 2-[(ω-alkoxycarbonylacyl)amino]benzyltriphenylphosphonium salts, which produces the compound with a 78% yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl (1-hydroxy-1H-indol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl (1-hydroxy-1H-indol-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1-hydroxy-1H-indol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: Ethyl (1-hydroxy-1H-indol-2-yl)acetate is unique due to the presence of the hydroxy group at the 1-position of the indole ring, which can significantly influence its reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substitution patterns .

Properties

CAS No.

61417-38-7

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-(1-hydroxyindol-2-yl)acetate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(14)8-10-7-9-5-3-4-6-11(9)13(10)15/h3-7,15H,2,8H2,1H3

InChI Key

MPQOOPGHIUZPLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=CC=CC=C2N1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.